molecular formula C18H15N3O3 B1207709 N-(1,3-dimethyl-2-oxo-5-benzimidazolyl)-2-benzofurancarboxamide

N-(1,3-dimethyl-2-oxo-5-benzimidazolyl)-2-benzofurancarboxamide

Cat. No. B1207709
M. Wt: 321.3 g/mol
InChI Key: NVIHPLVUGWRHEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dimethyl-2-oxo-5-benzimidazolyl)-2-benzofurancarboxamide is a member of benzimidazoles.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

A study conducted by Sindhe et al. (2016) synthesized a series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide compounds, which demonstrated promising antimicrobial and antioxidant activities. The compounds exhibited minimal inhibitory concentration (MIC) values of 250–750 μg/ml against various microorganisms and showed significant radical scavenging and ferrous ion chelating activity (Sindhe et al., 2016).

Synthesis and Characterization for Biological Evaluation

Another study focused on the synthesis of derivatives of N-(1,3-dimethyl-2-oxo-5-benzimidazolyl)-2-benzofurancarboxamide and their antimicrobial activities. Parameshwarappa and Sangapure (2009) explored the synthesis of 2-aryl-3,4-dihydro- 4-oxo-5-bromobenzofuro[3,2-d]pyrimidines, which were evaluated for their antimicrobial properties (Parameshwarappa & Sangapure, 2009).

Application in Anticancer Research

In a 2020 study, Rasal, Sonawane, and Jagtap synthesized a series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing the benzimidazole moiety. These derivatives were evaluated for in vitro anticancer activity and showed promising results, especially against specific human cancer cell lines, indicating their potential in anticancer drug development (Rasal, Sonawane & Jagtap, 2020).

Enzyme Inhibition for Medicinal Applications

Saeed et al. (2015) reported the synthesis of various substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, which displayed potential biological applications. These compounds were evaluated for their inhibitory potential against human recombinant alkaline phosphatase and human ecto-5′-nucleotidases, showing considerable interest for further applications in medicinal chemistry (Saeed et al., 2015).

properties

Product Name

N-(1,3-dimethyl-2-oxo-5-benzimidazolyl)-2-benzofurancarboxamide

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C18H15N3O3/c1-20-13-8-7-12(10-14(13)21(2)18(20)23)19-17(22)16-9-11-5-3-4-6-15(11)24-16/h3-10H,1-2H3,(H,19,22)

InChI Key

NVIHPLVUGWRHEM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)N(C1=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-dimethyl-2-oxo-5-benzimidazolyl)-2-benzofurancarboxamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-dimethyl-2-oxo-5-benzimidazolyl)-2-benzofurancarboxamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-dimethyl-2-oxo-5-benzimidazolyl)-2-benzofurancarboxamide
Reactant of Route 4
Reactant of Route 4
N-(1,3-dimethyl-2-oxo-5-benzimidazolyl)-2-benzofurancarboxamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-dimethyl-2-oxo-5-benzimidazolyl)-2-benzofurancarboxamide
Reactant of Route 6
Reactant of Route 6
N-(1,3-dimethyl-2-oxo-5-benzimidazolyl)-2-benzofurancarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.